molecular formula C10H9N3O4 B13106750 (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid

(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid

Cat. No.: B13106750
M. Wt: 235.20 g/mol
InChI Key: PWAANDSNQHWUET-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of an amino group, a cyano group, and a nitro group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves multi-step organic reactionsThe final step involves the incorporation of the amino group through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields an amine, while oxidation of the nitro group yields an amino derivative.

Scientific Research Applications

(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4-cyano-2-nitroanilino)-3-(4-hydroxyphenyl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid
  • (2R)-2-[(4-cyano-2-nitrophenyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups on the phenyl ring allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

(2S)-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C10H9N3O4/c11-5-6-1-2-7(4-8(12)10(14)15)9(3-6)13(16)17/h1-3,8H,4,12H2,(H,14,15)/t8-/m0/s1

InChI Key

PWAANDSNQHWUET-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(C(=O)O)N

Origin of Product

United States

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